2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one
Description
This compound belongs to the quinazolin-4(3H)-one family, characterized by a bicyclic core with a ketone group at position 2. The unique structural features include:
- 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] side chain: Introduces a phenylpiperazine moiety linked via an oxoethyl spacer, which may modulate receptor binding (e.g., kinase or GPCR targets) .
Quinazolin-4(3H)-ones are known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.
Properties
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18(23-12-10-22(11-13-23)15-6-2-1-3-7-15)14-24-19(26)16-8-4-5-9-17(16)21-20(24)27/h1-9H,10-14H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZZEWUFTXCRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functional group modifications to introduce the phenylpiperazine moiety. The reaction conditions often require the use of catalysts, such as triethylamine, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl functionalities, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety may enhance its binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Position and Type :
- The 2-hydroxy group in the target compound contrasts with 2-thio or 2-thione groups in analogs (e.g., compound 267, 2-pentylquinazolin-4(3H)-thione). Thio derivatives often exhibit stronger antiproliferative activity due to increased electrophilicity .
- The 4-phenylpiperazine moiety in the target compound is retained in analog 267 but with a longer hexanyl spacer, which may affect binding pocket accessibility in kinase targets .
Biological Activity Trends :
- Antiproliferative Activity : Thione derivatives (e.g., 2-pentylquinazolin-4(3H)-thione) show superior activity compared to ketone analogs, suggesting the hydroxy group in the target compound may reduce cytotoxicity unless compensated by other substituents .
- Enzyme Inhibition : Aliphatic thio groups (e.g., compound 8) are more potent carbonic anhydrase inhibitors than benzylthio derivatives, highlighting the importance of substituent bulk and polarity .
Structural-Activity Relationship (SAR) Insights
- Thioether linkages (e.g., in compound 267) enhance kinase inhibitory activity, possibly by facilitating covalent interactions with cysteine residues .
3-Position Side Chains :
Biological Activity
2-Hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, which is known for its diverse biological activities. This compound features a unique structure combining a quinazolinone core with a phenylpiperazine moiety, potentially enhancing its pharmacological properties. Research into its biological activity has revealed promising applications in various therapeutic areas, including anticancer, anticonvulsant, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 364.4 g/mol. Its structure is characterized by:
- Quinazolinone Core : A bicyclic compound known for various biological activities.
- Phenylpiperazine Moiety : This component is often associated with psychoactive properties and may enhance receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the phenylpiperazine moiety is believed to facilitate better binding to these targets, thus modulating physiological responses effectively.
Anticancer Activity
Recent studies have highlighted the potential of quinazolinone derivatives as anticancer agents. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 0.096 | |
| Compound B | HepG2 (Liver) | 2.08 | |
| Compound C | A549 (Lung) | 1.5 |
These results indicate that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Anticonvulsant Activity
The anticonvulsant properties of quinazolinones have been explored in several studies. For example, derivatives have shown efficacy in reducing seizure activity in animal models, suggesting that this compound could be beneficial in treating epilepsy.
Antimicrobial Activity
The antimicrobial potential of quinazolinones has also been documented. Studies indicate that related compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Antitumor Activity : In vitro studies on derivatives similar to this compound showed significant inhibition of cancer cell proliferation in MCF7 and A549 cell lines, with IC50 values indicating potent activity.
- Anticonvulsant Screening : A study involving various quinazolinone derivatives demonstrated their effectiveness in reducing seizure frequency in rodent models, suggesting a promising avenue for further development as anticonvulsants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
